

Dendrogenin A: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dendrogenin A

Cat. No.: B1240877

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrogenin A (DDA) is a recently discovered endogenous mammalian metabolite derived from the conjugation of cholesterol and histamine.[1][2] This novel steroidal alkaloid has garnered significant attention within the scientific community for its potent anti-tumor properties and its role as a tumor suppressor.[1][2] DDA's unique mechanism of action, which involves the induction of lethal autophagy in cancer cells, positions it as a promising candidate for further investigation in oncology and drug development.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of **Dendrogenin A**, its mechanism of action, and detailed experimental protocols for its study.

Physical and Chemical Properties

Dendrogenin A is a white solid with the systematic name (3 β ,5 α ,6 β)-6-[[2-(1H-imidazol-5-yl)ethyl]amino]-cholestane-3,5-diol.[5] Its chemical structure combines a cholestane backbone with a histamine moiety. While a specific melting point has not been prominently reported in the literature, its other key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₅₅ N ₃ O ₂	[5]
Molecular Weight	513.8 g/mol	[5]
CAS Number	1191043-85-2	[5]
Appearance	Solid	[5]
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 30 mg/mL	[5]
Purity	≥95%	[5]

Table 1: Physical and Chemical Properties of **Dendrogenin A**

Spectroscopic Data

Mass Spectrometry (MS): The molecular weight of **Dendrogenin A** has been confirmed by mass spectrometry. A detailed analysis of its fragmentation pattern through tandem mass spectrometry (MS/MS) is crucial for its identification and quantification in biological matrices. While a complete public fragmentation spectrum is not readily available, the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for DDA analysis has been reported, indicating that characteristic fragmentation patterns are utilized for its detection. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of **Dendrogenin A** would have been accomplished using a suite of NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. These analyses would confirm the connectivity of the atoms within the molecule and its stereochemistry.

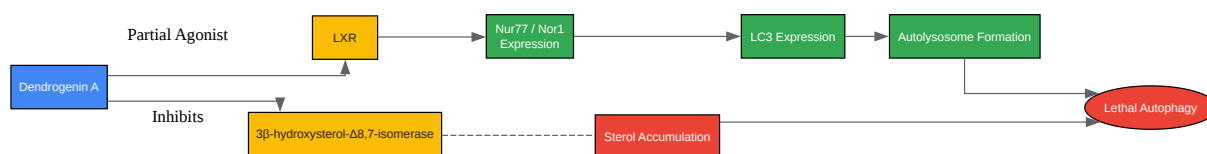
Biological Activity and Mechanism of Action

Dendrogenin A exhibits potent anti-tumor activity, primarily through the induction of lethal autophagy in cancer cells.[3] It functions as a selective liver X receptor (LXR) modulator.[5]

Signaling Pathway

Dendrogenin A's mechanism of action involves a dual effect: it acts as a partial agonist of the Liver X Receptor (LXR) and simultaneously inhibits the enzyme 3 β -hydroxysterol- $\Delta^8,7$ -isomerase (D8D7I).[3] This dual action leads to the induction of lethal autophagy in cancer cells.

The binding of DDA to LXR leads to the increased expression of the nuclear receptors Nur77 and Nor1.[3] These receptors, in turn, upregulate the expression of key autophagy-related genes, including Microtubule-associated protein 1A/1B-light chain 3 (LC3), leading to the formation of autolysosomes.[3] The inhibition of D8D7I by DDA results in the accumulation of sterol precursors, which further contributes to the induction of autophagy.[3] This targeted induction of lethal autophagy makes DDA a promising therapeutic agent for various cancers, including melanoma and acute myeloid leukemia.[3]



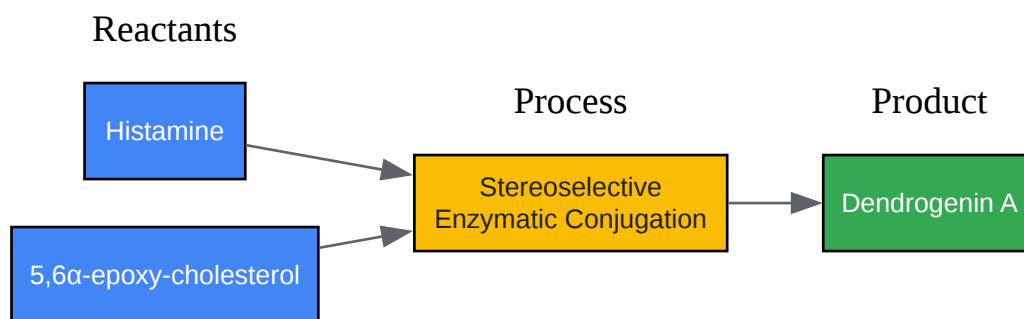
[Click to download full resolution via product page](#)

Dendrogenin A Signaling Pathway

Experimental Protocols

Synthesis of Dendrogenin A

Dendrogenin A is synthesized through the stereoselective enzymatic conjugation of 5,6 α -epoxy-cholesterol with histamine.[1] While the specific enzyme responsible for this conversion in mammals is yet to be fully identified, the chemical synthesis involves the reaction of 5,6 α -epoxy-cholesterol with histamine.



[Click to download full resolution via product page](#)

Synthesis of **Dendrogenin A**

Quantification of **Dendrogenin A** in Biological Samples

A fast and accurate method for quantifying DDA in human tissues has been developed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[6]

1. Sample Preparation:

- Solid Tissues: Homogenize tissue samples. Extract lipids using a modified Bligh and Dyer method or perform protein precipitation.
- Liquid Samples (e.g., plasma): Perform protein precipitation.

2. UPLC-MS/MS Analysis:

- Chromatography: Utilize a UPLC system with a suitable column for separation.
- Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of DDA and an internal standard.

3. Data Analysis:

- Quantify DDA concentrations by comparing the peak area ratio of DDA to the internal standard against a standard curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **Dendrogenin A** against cancer cell lines such as B16F10 (murine melanoma) and SK-MEL-28 (human melanoma) can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

- Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.

2. Treatment:

- Treat the cells with various concentrations of **Dendrogenin A** (e.g., 0.1, 1, 5, 10, 25, 50 μ M) for 24, 48, or 72 hours.
- Include a vehicle control (e.g., DMSO).

3. MTT Incubation:

- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan Solubilization:

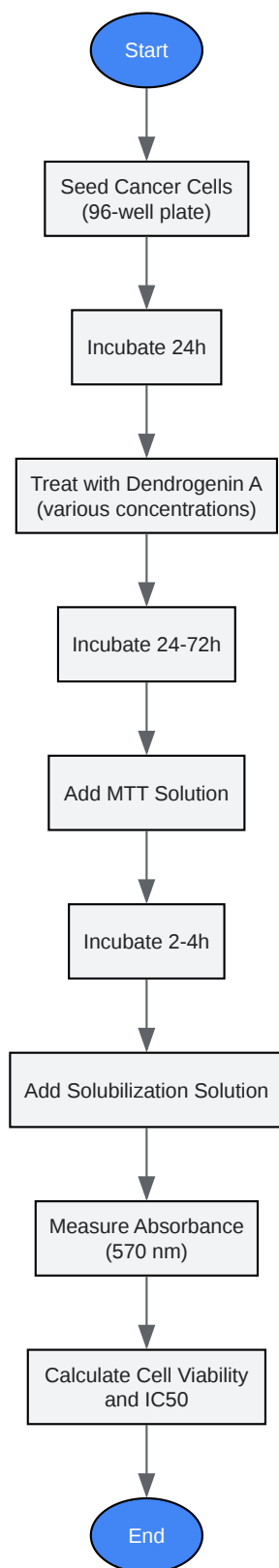
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of DDA that inhibits cell growth by 50%).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dendrogenin A: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240877#physical-and-chemical-properties-of-dendrogenin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com